

Head-to-Head Comparison: MKI-1 and AT13148 in Cancer Research

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Compound of Interest		
Compound Name:	MKI-1	
Cat. No.:	B15604844	Get Quote

In the landscape of targeted cancer therapies, small molecule inhibitors that modulate key signaling pathways are of paramount interest to researchers and drug development professionals. This guide provides a detailed, data-driven comparison of two such inhibitors: **MKI-1**, a novel MASTL kinase inhibitor, and AT13148, a multi-AGC kinase inhibitor. We will objectively evaluate their mechanisms of action, preclinical efficacy, and target profiles, supported by experimental data to inform future research and development.

At a Glance: Key Differences

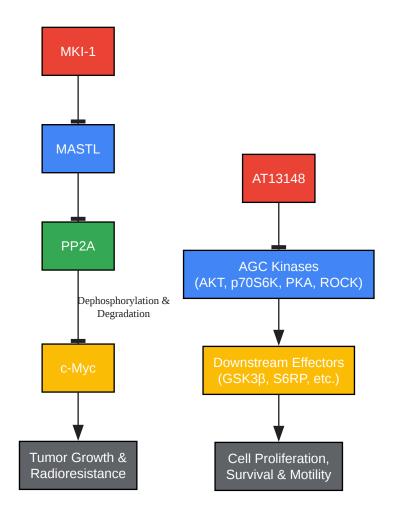


Feature	MKI-1	AT13148
Primary Target(s)	Microtubule-associated serine/threonine kinase-like (MASTL)	Multi-AGC kinases including AKT1/2/3, p70S6K, PKA, and ROCKI/II
Mechanism of Action	Activates PP2A, leading to decreased c-Myc protein levels.	ATP-competitive inhibition of multiple AGC kinases in the PI3K/AKT/mTOR and other pathways.
Reported IC50	9.9 μM for MASTL kinase.[1][2]	AKT1: 38 nM, AKT2: 402 nM, AKT3: 50 nM, p70S6K: 8 nM, PKA: 3 nM, ROCKI: 6 nM, ROCKII: 4 nM.[3][4]
Therapeutic Strategy	Antitumor and radiosensitizer activities.[5][6][7]	Anti-proliferative and anti- metastatic activities.[8][9][10]
Development Stage	Preclinical	Phase I Clinical Trials[3]

Mechanism of Action and Signaling Pathways

MKI-1 exerts its effects through a distinct mechanism targeting the mitotic kinase MASTL. Inhibition of MASTL by **MKI-1** leads to the activation of protein phosphatase 2A (PP2A).[5][6][7] Activated PP2A then dephosphorylates and destabilizes the oncoprotein c-Myc, a critical regulator of cell proliferation and survival.[5][6] This ultimately results in antitumor and radiosensitizing effects in cancer cells.[5][6][7]







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